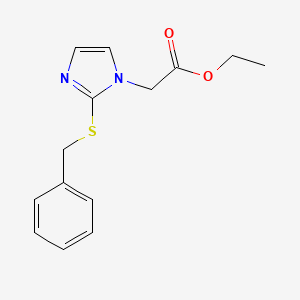

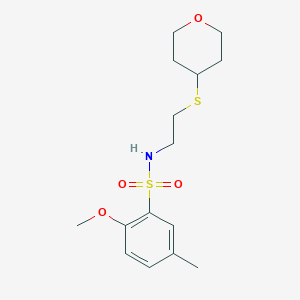

Tert-butyl 3-oxo-4-(pyridin-3-yl)piperazine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "Tert-butyl 3-oxo-4-(pyridin-3-yl)piperazine-1-carboxylate" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their potential use in various therapeutic areas, including antibacterial, antifungal, and anticancer applications. The tert-butyl group is a common protecting group used in organic synthesis, particularly for carboxylic acids.

Synthesis Analysis

The synthesis of piperazine derivatives often involves the protection of the nitrogen atoms, typically using a tert-butyl carbamate (Boc) group, followed by various functionalization reactions. For example, the synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate involves condensation and hydrazide formation reactions, respectively . Another derivative, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was synthesized via a condensation reaction between carbamimide and 3-fluorobenzoic acid . These methods highlight the diverse synthetic routes available for modifying the piperazine core.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using spectroscopic methods such as NMR, LCMS, and IR, as well as X-ray crystallography. For instance, the crystal structure of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate adopts a two-dimensional zig-zag architecture , while the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate crystallizes in the monoclinic system with specific unit cell parameters . These analyses provide detailed insights into the geometry and conformation of the molecules.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, depending on the functional groups present. For example, the presence of an oxadiazole ring in tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate suggests potential for further chemical transformations, such as nucleophilic aromatic substitution . The hydrazide derivative tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate could be used in the synthesis of heterocycles or as a precursor for the formation of azides .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For example, the presence of tert-butyl groups can increase the lipophilicity of the compound, which may affect its solubility and membrane permeability. The intermolecular interactions, such as hydrogen bonding and π-π stacking, can influence the compound's crystal packing and stability . Additionally, the biological activities of these compounds, such as antibacterial and antifungal properties, are often evaluated to determine their potential as therapeutic agents .

科学的研究の応用

Synthesis of N-Heterocycles

"Tert-butyl 3-oxo-4-(pyridin-3-yl)piperazine-1-carboxylate" is closely related to tert-butanesulfinamide, a compound extensively used in the asymmetric synthesis of N-heterocycles such as piperidines, pyrrolidines, and azetidines. These heterocycles are crucial structural motifs in numerous natural products and pharmaceuticals, demonstrating the compound's significance in organic synthesis and drug development (Philip et al., 2020).

Medicinal Chemistry

Piperazine derivatives, including those related to "this compound", are foundational in creating a broad spectrum of therapeutic agents. These compounds have been explored for their potential in treating conditions such as tuberculosis, with notable efficacy against multidrug-resistant strains. Piperazine's versatility as a medicinal scaffold highlights its importance in the rational design of drugs targeting central nervous system disorders, infectious diseases, and other health conditions (Girase et al., 2020).

Bioseparation Processes

Three-phase partitioning (TPP), a non-chromatographic bioseparation technique, has been applied to the extraction and purification of bioactive molecules, including those related to "this compound". This method involves the use of tert-butanol and demonstrates the compound's role in facilitating efficient, scalable, and green separation processes, essential for the pharmaceutical and biotechnological industries (Yan et al., 2018).

Safety and Hazards

作用機序

Target of Action

Similar compounds have been reported to target cyclin-dependent kinases .

Mode of Action

It is likely that the compound interacts with its targets, possibly cyclin-dependent kinases, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been reported to exhibit anti-tubercular activity, suggesting a potential impact on the biochemical pathways related to mycobacterium tuberculosis .

Result of Action

Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis .

Action Environment

It is known that the compound is sensitive to moisture and incompatible with oxidizing agents .

特性

IUPAC Name |

tert-butyl 3-oxo-4-pyridin-3-ylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3/c1-14(2,3)20-13(19)16-7-8-17(12(18)10-16)11-5-4-6-15-9-11/h4-6,9H,7-8,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQNBJFUNTLYOCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide](/img/structure/B3011801.png)

![N-(4-methoxyphenethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B3011802.png)

![2-O-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 4-O-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B3011805.png)

![2-(1H-Indol-3-yl)-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B3011806.png)

![N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide](/img/structure/B3011809.png)

![N-(2,6-dimethylphenyl)-2-((6-(hydroxymethyl)-9-methyl-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3011815.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3011816.png)